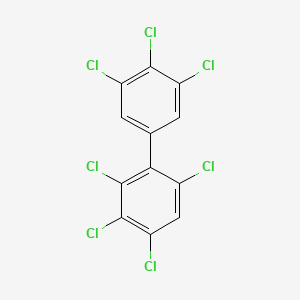

2,3,3',4,4',5',6-Heptachlorobiphenyl

Description

The exact mass of the compound 2,3,3',4,4',5',6-Heptachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.94e-10 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,3',4,4',5',6-Heptachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',4,4',5',6-Heptachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-3-8(16)11(18)12(19)9(5)4-1-6(14)10(17)7(15)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFXBXWAXIMLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074238 | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-50-7 | |

| Record name | 2,3,3′,4,4′,5′,6-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895SJ405CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicokinetics and Metabolic Fate of PCB 191: A Structural & Mechanistic Analysis

[1]

Executive Summary

PCB 191 is a heptachlorobiphenyl congener characterized by a di-ortho substitution pattern and a lack of vicinal hydrogen atoms.[1] These structural features dictate its toxicokinetic profile: extreme resistance to biotransformation, high lipophilicity (Log Kow ~7.9), and significant biomagnification potential.[1] Unlike "dioxin-like" PCBs, PCB 191 does not exhibit planar conformation and is a Phenobarbital-type (PB-type) inducer of Cytochrome P450 enzymes (CYP2B/3A families) rather than a CYP1A inducer.[1]

Physicochemical Determinants of ADME

The pharmacokinetic behavior of PCB 191 is governed by its hydrophobicity and chlorine substitution pattern.[1]

| Property | Value / Characteristic | Impact on Toxicokinetics |

| IUPAC Name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | Defines steric hindrance and metabolic sites.[1] |

| Structure | Di-ortho (2, 6 positions) | Prevents coplanarity; inhibits AhR binding (Non-dioxin-like).[1] |

| Chirality | Achiral | Ring 2 (3',4',5'-Cl) is symmetric, preventing atropisomerism.[1] |

| Log Kow | ~7.93 | Drives partitioning into adipose tissue; negligible renal clearance.[1] |

| Vicinal Hydrogens | None | Critical factor for metabolic resistance (See Section 2).[1] |

Metabolic Stability & Biotransformation

The core of PCB 191's persistence lies in its resistance to oxidative metabolism.[1]

2.1 The Vicinal Hydrogen Deficit

The primary mechanism for rapid PCB metabolism is the formation of an arene oxide intermediate by Cytochrome P450 enzymes.[1] This reaction requires two adjacent unsubstituted carbon atoms (vicinal hydrogens).[1]

-

Ring A (2,3,4,6-Cl): Hydrogen at C5 only.[1] Adjacent carbons C4 and C6 are chlorinated.[1][2]

-

Ring B (3',4',5'-Cl): Hydrogens at C2' and C6'.[1] Adjacent carbons are the bridge (C1') and chlorinated sites (C3', C5').[1]

2.2 Metabolic Pathways

Despite its resistance, trace metabolism occurs via direct hydroxylation.[1]

-

Major Metabolites: Monohydroxy-PCB 191 (OH-PCB 191).[1]

-

Methylsulfonyl Metabolites (MeSO2-PCBs): The 2,3,6-chlorine substitution pattern on Ring A is structurally conducive to the formation of methylsulfonyl metabolites via the mercapturic acid pathway, though this is a minor route compared to fecal excretion of the parent compound.[1]

2.3 Visualization: Metabolic Resistance Mechanism

The following diagram illustrates the structural blockade preventing rapid metabolism.[1]

Caption: Structural absence of vicinal hydrogens in PCB 191 forces metabolism through slow direct insertion, leading to high persistence.[1][2][3][4]

Enzyme Induction Profile

Understanding the induction profile is critical for drug-drug interaction (DDI) studies.[1]

-

Phenobarbital-Type (PB-Type) Inducer: Due to the di-ortho substitution (Cl at 2,6), PCB 191 cannot assume the coplanar conformation required to bind the Aryl Hydrocarbon Receptor (AhR).[1]

-

Target Enzymes: It induces CYP2B1/2 (rodents) and CYP2B6/3A4 (humans) via the Constitutive Androstane Receptor (CAR) or Pregnane X Receptor (PXR).[1]

-

Toxicological Implication: Unlike dioxin-like PCBs (e.g., PCB 126), PCB 191 does not cause thymic atrophy but may promote tumor formation via non-genotoxic mechanisms (promotion of altered hepatic foci).[1]

Experimental Protocols

To study the intrinsic clearance (

4.1 In Vitro Microsomal Stability Protocol

Objective: Determine metabolic stability and identify trace metabolites.

Reagents:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

-

Substrate: PCB 191 (dissolved in DMSO; final DMSO < 0.1%).

Workflow:

-

Pre-incubation: Mix microsomes (final 1 mg/mL) with phosphate buffer (pH 7.4) and PCB 191 (1 µM) at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60, 120 min. Note: Extended timepoints are required due to slow metabolism.

-

Termination: Add ice-cold acetonitrile containing internal standard (e.g., PCB 209 or 13C-PCB 191).

-

Extraction: Liquid-Liquid Extraction (LLE) using hexane:MTBE (1:1) to recover lipophilic metabolites.[1]

-

Derivatization: Treat extract with Diazomethane or BSTFA to methylate/silylate hydroxylated metabolites for GC-MS detection.

4.2 Analytical Detection (GC-MS/MS)

-

Column: Rtx-PCB or equivalent low-polarity capillary column.

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[1]

-

Transitions: Monitor molecular ion (

) and (

4.3 Visualization: Experimental Workflow

Caption: Step-by-step workflow for isolating and identifying trace hydroxylated metabolites of PCB 191.

References

-

Metabolism and Metabolites of Polychlorinated Biphenyls. Source: ResearchGate / University of Iowa Context: Comprehensive review of PCB metabolic pathways including OH-PCB formation.

-

Congener-Specific Half-Lives of Polychlorinated Biphenyls: A Systematic Review. Source: Environmental Health Perspectives / ResearchGate Context: Data on elimination kinetics and half-lives of persistent congeners.

-

Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Source: NIH / PubMed Central Context: Details on the formation and toxicity of hydroxylated metabolites like 2'-OH-PCB 191. [1]

-

Verification of Bioaccumulation Models for Use in Environmental Standards. Source: GOV.UK Context: Provides Log Kow values and bioaccumulation factors for PCB 191.

-

Drinking Water Criteria Document for Polychlorinated Biphenyls (PCBs). Source: US EPA Context: Regulatory analysis of PCB congener mixtures and their health effects. [1]

Environmental fate and degradation pathways of 2,3,3',4,4',5',6-Heptachlorobiphenyl

Compound: 2,3,3',4,4',5',6-Heptachlorobiphenyl CAS Registry Number: 74472-50-7 Document Type: Technical Guidance for Research & Development

Executive Summary

This guide provides a high-resolution analysis of the environmental behavior of PCB 193 , a heptachlorinated biphenyl congener. Unlike lower-molecular-weight PCBs, PCB 193 exhibits extreme hydrophobicity and environmental persistence.[1] Its fate is governed by a dichotomy: it is recalcitrant to aerobic breakdown in its parent form but susceptible to anaerobic reductive dechlorination in anoxic sediments.[1] For drug development and toxicology professionals, understanding PCB 193 is critical not as a therapeutic, but as a model for lipophilic xenobiotic metabolism (CYP450 interactions) and as a persistent background contaminant that can confound bioassays.[1]

Physicochemical Profile & Partitioning

The fate of PCB 193 is dictated by its high degree of chlorination and specific substitution pattern (2,3,3',4,4',5',6). The presence of two ortho chlorines (positions 2, 6) induces significant steric hindrance, preventing the molecule from adopting a coplanar conformation.[1] This structural rigidity reduces its affinity for the Aryl Hydrocarbon Receptor (AhR) compared to "dioxin-like" PCBs but enhances its neurotoxic potential.[1]

Table 1: Physicochemical Properties of PCB 193

| Property | Value (Approx.) | Environmental Implication |

| Molecular Weight | 395.32 g/mol | Limits membrane permeability via passive diffusion.[1] |

| Log Kow | 7.13 – 7.27 | Extreme lipophilicity; strong sorption to soil organic carbon; high bioaccumulation potential in lipid tissues.[1] |

| Water Solubility | ~1–3 ng/L (25°C) | Negligible dissolved phase transport; transport occurs primarily via particulate matter.[1] |

| Henry’s Law Constant | ~2.58 × 10⁻⁴ atm-m³/mol | Facilitates slow volatilization from water to air, despite high molecular weight.[1] |

| Vapor Pressure | ~2.1 × 10⁻⁶ Pa | Semi-volatile; capable of long-range atmospheric transport (global distillation).[1] |

Biotic Degradation Pathways

PCB 193 degradation is a sequential, two-stage process involving distinct microbial guilds. It requires an anaerobic "activation" step before aerobic mineralization can occur.[1]

Anaerobic Reductive Dechlorination (The Activation Step)

In anoxic sediments (subsurface soil, river beds), bacteria such as Dehalococcoides and Chloroflexi spp.[1] utilize PCB 193 as an electron acceptor in a process called organohalide respiration .[1]

-

Mechanism: The microbial enzymes (reductive dehalogenases) selectively replace chlorine atoms with hydrogen.[1][2]

-

Regioselectivity: Anaerobes preferentially attack chlorines in the meta (3, 5) and para (4) positions.[1] Ortho (2, 6) chlorines are sterically shielded and thermodynamically difficult to remove.[1]

-

PCB 193 Specific Pathway: The 3',4',5' ring is highly susceptible because the para chlorine (4') is flanked by two meta chlorines. Removal of the flanked para chlorine is typically the first step.

Aerobic Oxidative Degradation (The Mineralization Step)

Once PCB 193 is dechlorinated to lower congeners (1–4 chlorines), aerobic bacteria (e.g., Pseudomonas, Burkholderia) can attack the biphenyl ring.

-

Enzyme System: Biphenyl 2,3-dioxygenase (BphA).[1]

-

Mechanism: Introduction of molecular oxygen at the 2,3-position (if unsubstituted) to form a dihydrodiol, followed by ring cleavage.

-

Limitation: The parent PCB 193 is immune to this pathway due to steric blocking by the 2,3,4,6-chlorination pattern on the first ring.

Visualization: Sequential Degradation Pathway

The following diagram illustrates the theoretical transformation of PCB 193 from anaerobic dechlorination to aerobic ring cleavage.

Figure 1: Theoretical sequential degradation pathway of PCB 193, moving from anaerobic dechlorination to aerobic mineralization.[1]

Mammalian Metabolism (Toxicological Relevance)

For researchers in drug safety, the metabolic fate of PCB 193 in mammals mirrors the Phase I/II metabolism of lipophilic drugs.

-

Enzymes: Cytochrome P450 (CYP2B and CYP3A families).[1] CYP1A induction is minimal due to the non-coplanar structure (low AhR affinity).[1]

-

Pathway:

-

Arene Oxide Formation: CYP enzymes attempt to insert oxygen across a carbon-carbon bond.[1]

-

NIH Shift: Rearrangement leads to hydroxylated PCBs (OH-PCBs).[1]

-

Methylsulfone Formation: A unique pathway for PCBs with 2,5- or 2,3,6-substitution patterns.[1] PCB 193 metabolites can undergo conjugation with glutathione, followed by processing to methylsulfonyl-PCBs (MeSO₂-PCBs).[1] These metabolites are persistent and lung-tropic.[1]

-

Experimental Protocols

The following protocols are designed for rigorous validation of PCB 193 degradation.

Protocol A: Anaerobic Sediment Microcosm Assay

Purpose: To assess the intrinsic dechlorination potential of indigenous microbial communities against PCB 193.

-

Matrix Collection: Collect anaerobic sediment (0–10 cm depth) from a historically impacted site.[1] Maintain anoxia during transport using N₂-flushed jars.[1]

-

Medium Preparation: Prepare reduced mineral salts medium (bicarbonate-buffered, pH 7.2) containing resazurin as a redox indicator.[1]

-

Microcosm Setup:

-

In an anaerobic chamber (N₂/CO₂/H₂ atmosphere), mix sediment and medium (1:3 ratio) in 160 mL serum bottles.

-

Spiking: Add PCB 193 (dissolved in acetone carrier, <0.1% v/v) to achieve a final concentration of 50 ppm.[1]

-

Controls: Autoclaved sterile controls (to rule out abiotic loss) and solvent-only controls.

-

-

Incubation: Seal with Teflon-lined butyl rubber stoppers. Incubate in the dark at 25°C under static conditions.

-

Sampling: Sacrifice triplicate bottles at T=0, 30, 90, 180, and 360 days.

-

Extraction:

Protocol B: GC-MS/ECD Quantitation

Purpose: High-sensitivity detection of PCB 193 and its breakdown congeners.

-

Instrument: Gas Chromatograph with Micro-Electron Capture Detector (µECD) or Mass Spectrometer (MS) in SIM mode.

-

Column: Fused silica capillary column (e.g., DB-5ms or DB-XLB), 60m x 0.25mm ID.

-

Temperature Program:

-

Hold 100°C for 2 min.

-

Ramp 15°C/min to 160°C.

-

Ramp 2°C/min to 300°C.

-

Hold 10 min.

-

-

QA/QC: Use PCB 209 (Decachlorobiphenyl) as an internal standard. Recovery rates must fall between 70–130%.[1]

Visualization: Experimental Workflow

Figure 2: Workflow for the anaerobic microcosm assay to validate PCB 193 dechlorination.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[1] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.[1] [Link]

-

U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 2,2',3,4,4',5,6-Heptachlorobiphenyl (PCB 193). [Link][1]

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 2,3,3',4,4',5',6-Heptachlorobiphenyl (Compound Summary). [Link][1]

-

Bedard, D. L. (2008).[1] A Case Study for Microbial Dechlorination of Polychlorinated Biphenyls (PCBs) in Anaerobic Aquatic Sediments. In: Microbial Biodegradation: Genomics and Molecular Biology.[1] Caister Academic Press.[1] [Link]

-

Grimm, F. A., et al. (2015).[1] Metabolism and Metabolites of Polychlorinated Biphenyls.[1][3][4][5] Critical Reviews in Toxicology.[1] [Link]

Sources

- 1. 2,3,3',4,4',5',6-Heptachlorobiphenyl | C12H3Cl7 | CID 53039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijsrtjournal.com [ijsrtjournal.com]

Technical Guide: 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB 191)

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB 191), a specific congener within the polychlorinated biphenyl (PCB) family.[1] Identified by CAS No. 74472-50-7 , PCB 191 is a hepta-chlorinated congener characterized by a di-ortho substitution pattern.[1] Unlike the dioxin-like PCBs (DL-PCBs) that bind with high affinity to the aryl hydrocarbon receptor (AhR), PCB 191 exhibits steric hindrance that prevents coplanarity, shifting its toxicological mode of action toward neurotoxicity and phenobarbital-type hepatic enzyme induction via the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

This document is designed for researchers in toxicology, analytical chemistry, and drug metabolism, detailing the physicochemical properties, mechanistic toxicology, and high-resolution mass spectrometry (HRMS) protocols required for its detection and study.[1]

Part 1: Chemical Identity and Physicochemical Properties[3]

PCB 191 is a lipophilic, persistent organic pollutant.[1] Its structure consists of a biphenyl core with seven chlorine atoms.[2] The specific substitution pattern (2,3,4,6 on Ring A and 3,4,5 on Ring B) imparts unique steric and electronic properties.[1]

Nomenclature and Identifiers

| Parameter | Value |

| IUPAC Name | 2,3,3',4,4',5',6-Heptachlorobiphenyl |

| CAS Registry Number | 74472-50-7 |

| Ballschmiter & Zell (BZ) No. | PCB 191 |

| Molecular Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.32 g/mol |

| Structure Type | Di-ortho substituted (Non-Dioxin-Like) |

| Chirality | Achiral (Due to the symmetry of the 3,4,5-substituted ring) |

Structural Topology

The presence of chlorine atoms at the 2 and 6 positions (ortho) on one ring creates significant steric hindrance, forcing the two phenyl rings to twist out of plane. This "di-ortho" twist is the structural determinant that reduces AhR binding affinity compared to non-ortho (coplanar) PCBs.

Key Physicochemical Constants

-

Log K_ow (Octanol-Water Partition Coefficient): ~7.1 – 7.4. Indicates high bioaccumulation potential in lipid tissues.

-

Water Solubility: < 1 µg/L (Extremely hydrophobic).

-

Vapor Pressure: Low volatility, but capable of long-range atmospheric transport.[1]

Part 2: Mechanistic Toxicology[1]

The toxicity of PCB 191 is distinct from the "dioxin-like" toxicity mediated by the Aryl hydrocarbon Receptor (AhR). Because of its di-ortho substitution (2,6-Cl), PCB 191 cannot easily adopt the planar conformation required to fit into the AhR binding pocket.[1] Instead, it acts primarily through Non-Dioxin-Like (NDL) pathways.[1]

Absence of AhR Activation (Dioxin-Like Activity)

-

TEF Value: PCB 191 has a negligible Toxic Equivalency Factor (TEF). It does not contribute significantly to Dioxin-Like Toxic Equivalency (TEQ) calculations.

-

Mechanism: The steric clash between the ortho-chlorines and the hydrogen atoms on the opposing ring prevents the molecule from flattening, which is a prerequisite for high-affinity AhR binding.

Neurotoxicity: Ryanodine Receptor (RyR) Modulation

NDL-PCBs, including heptachlorobiphenyls with ortho-substitutions, are potent modulators of calcium signaling in neurons.[1]

-

Target: Ryanodine Receptors (RyR1 and RyR2) on the endoplasmic/sarcoplasmic reticulum.

-

Effect: PCB 191 stabilizes the open state of RyR channels, leading to uncontrolled Ca²⁺ release into the cytoplasm.[1] This alters neuronal excitability and can lead to dendritic retraction and neurodevelopmental deficits.

Hepatic Enzyme Induction (CAR/PXR Pathway)

PCB 191 functions as a "Phenobarbital-type" inducer rather than a "3-MC-type" inducer.

Part 3: Analytical Methodologies (EPA Method 1668C)[5]

The definitive method for quantifying PCB 191 in biological and environmental matrices is US EPA Method 1668C , which utilizes Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

Method Principle

This method provides validatable detection limits in the picogram/liter (pg/L) range. It relies on spiking the sample with a ¹³C₁₂-labeled analog of the target congener (or a closely eluting surrogate) prior to extraction.

Experimental Workflow

Step 1: Sample Preparation & Extraction[4]

-

Matrices: Aqueous, solid (soil/sediment), tissue.[1]

-

Extraction:

-

Spiking: Add ¹³C₁₂-PCB 191 (or designated internal standard) before extraction to correct for recovery losses.

Step 2: Cleanup (Interference Removal)

Crude extracts contain lipids and other organics that interfere with MS analysis.

-

Acid/Base Silica: Removes oxidizable lipids.

-

Gel Permeation Chromatography (GPC): Removes high molecular weight biological macromolecules.

-

Florisil/Alumina: Fractionates PCBs from more polar interferences.

Step 3: HRGC/HRMS Analysis[6]

-

Column: SPB-Octyl or DB-1. (Note: PCB 191 may co-elute with other hepta-PCBs depending on the phase; Method 1668C provides specific retention time windows).

-

Mass Spectrometer: Magnetic Sector instrument (Resolution ≥ 10,000 at 10% valley).

-

SIM Mode: Selected Ion Monitoring of the molecular ion cluster (M+) and (M+2)+.

[7]

Quality Control Criteria

-

Ion Abundance Ratio: The ratio of the two most abundant ions in the molecular cluster must be within ±15% of the theoretical ratio (1.04 for Hepta-Cl).

-

Signal-to-Noise: > 2.5 for detection; > 10 for quantification.

-

Retention Time: Must be within ±2 seconds of the ¹³C-labeled internal standard.

Part 4: Safety and Handling

PCB 191 is a Category 1 Carcinogen (IARC, as part of PCBs) and a cumulative toxicant.[1]

-

Engineering Controls: All handling of neat standards must occur in a Class II Biological Safety Cabinet or a fume hood with HEPA filtration.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1]

-

Waste Disposal: High-temperature incineration (>1200°C) is required to prevent the formation of furans. Never dispose of down the drain.

References

-

United States Environmental Protection Agency (EPA). (2010).[8] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][5] Office of Water. Link

-

Ballschmiter, K., & Zell, M. (1980).[1] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.[1] (Source of the "PCB 191" congener numbering system).

-

Pessah, I. N., et al. (2010).[1] Dendritic Arborization and Signaling: Non-Dioxin-Like PCBs as Effectors of Neurodevelopmental Disorders. Environmental Health Perspectives. Link

-

AccuStandard. (2024). Reference Standard C-191N: 2,3,3',4,4',5',6-Heptachlorobiphenyl.[1][7][9]Link

- World Health Organization (WHO). (2006). Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences. (Confirmation of negligible TEF for di-ortho PCBs).

Sources

- 1. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]

- 2. 2,3,3',4,4',5',6-Heptachlorobiphenyl | C12H3Cl7 | CID 53039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The xenobiotic receptors PXR and CAR in liver physiology, an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Method [keikaventures.com]

- 5. epa.gov [epa.gov]

- 6. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. bacwa.org [bacwa.org]

- 9. pic.int [pic.int]

Technical Monograph: Structural Dynamics and Analytical Profiling of PCB 191 (2,3,3',4,4',5',6-Heptachlorobiphenyl)

[1]

Executive Summary & Molecular Identity[1][2]

This guide details the physicochemical properties, synthesis, and toxicological profile of 2,3,3',4,4',5',6-Heptachlorobiphenyl .[1] According to the IUPAC and Ballschmiter & Zell (BZ) nomenclature systems, this congener is identified as PCB 191 .[1]

Researchers must distinguish this congener from the structurally similar PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl).[1] The defining feature of PCB 191 is its 2,6-di-ortho substitution pattern, which imparts significant steric hindrance, preventing the molecule from assuming the coplanar conformation typical of "dioxin-like" PCBs.[1] Consequently, PCB 191 exhibits a distinct toxicological mode of action compared to non-ortho congeners.[1]

Physicochemical Data Profile[3]

| Property | Value / Description |

| IUPAC Name | 2,3,3',4,4',5',6-Heptachlorobiphenyl |

| BZ Number | PCB 191 |

| CAS Registry Number | 74472-50-7 |

| Chemical Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.32 g/mol |

| Chlorine Content | ~62.8% |

| Structure Type | Di-ortho substituted (Non-coplanar) |

| Log Kow (Octanol-Water) | ~7.7 (Predicted) |

| Physical State | Solid / Crystalline (Standard conditions) |

Structural Chemistry & Stereodynamics[1]

The biological activity of PCB 191 is dictated by its rotational dynamics around the biphenyl bond.

The "Di-Ortho" Effect

Unlike PCB 126 (non-ortho) or PCB 169 (non-ortho), which can flatten into a planar structure to fit the Aryl Hydrocarbon Receptor (AhR), PCB 191 possesses chlorine atoms at the 2 and 6 positions on the "A" ring.[1]

-

Steric Clash: The van der Waals radii of the ortho-chlorines interact with the hydrogens or chlorines on the opposing ring (positions 2', 6').

-

Twisted Conformation: To minimize this energy, the two phenyl rings twist out of plane, typically maintaining a dihedral angle between 60° and 90°.[1]

-

Biological Implication: This twist drastically reduces affinity for the AhR. Therefore, PCB 191 is generally considered non-dioxin-like and does not carry a WHO Toxic Equivalency Factor (TEF).[1]

Atropisomerism Potential

Due to the high degree of chlorination (heptachloro) and the bulky ortho substituents, PCB 191 has a high rotational energy barrier.[1] At standard biological temperatures, the rotation around the pivot bond is restricted, potentially allowing for the isolation of atropisomers (axial chirality), although this is more common in tetra-ortho substituted PCBs.[1]

High-Fidelity Synthesis Protocol

For analytical standards or toxicological screening, high-purity PCB 191 is synthesized via Suzuki-Miyaura Cross-Coupling .[1] This method is superior to the Cadogan reaction due to higher specificity and lack of isomeric byproducts.

Reaction Logic

Strategy: Couple a tetrachlorinated phenylboronic acid with a trichlorinated halobenzene.

-

Fragment A: 2,3,4,6-Tetrachlorophenylboronic acid.[1]

-

Fragment B: 1-Bromo-3,4,5-trichlorobenzene.[1]

Step-by-Step Methodology

-

Pre-Reaction Preparation:

-

Solvent System: Toluene:Ethanol:Water (4:1:1 ratio).

-

Degassing: Sparge solvents with Argon for 20 minutes. Critical Step: Oxygen poisons the Palladium catalyst and promotes homocoupling (producing PCB 209 or similar artifacts).

-

-

Catalyst Loading:

-

Add Fragment A (1.1 eq) and Fragment B (1.0 eq) to the reaction vessel.

-

Add Base: Na₂CO₃ (2.5 eq).

-

Add Catalyst: Pd(dppf)Cl₂ (3 mol%). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered substrates like di-ortho PCBs.

-

-

Reflux & Monitoring:

-

Heat to 90°C under Argon atmosphere for 12–18 hours.

-

Validation: Monitor consumption of the bromide via GC-FID.

-

-

Purification (The "Self-Validating" Cleanup):

-

Liquid-Liquid Extraction: Extract with hexane; wash with brine.

-

Column Chromatography: Use activated Silica Gel. Elute with 100% Hexane.

-

Validation: PCB 191 is non-polar and elutes rapidly. Polar byproducts (boronic acids, phenols) remain on the column.[1]

-

Recrystallization: Final polish using Methanol/Acetone to remove trace catalyst residues.

-

Synthesis Workflow Diagram

Figure 1: Palladium-catalyzed synthesis workflow for PCB 191, highlighting the convergent assembly of the biphenyl backbone.

Analytical Characterization (GC-MS/ECD)

Separating PCB 191 from other heptachlorobiphenyls (e.g., PCB 190, 193) is challenging due to similar boiling points.[1]

Chromatographic Parameters

-

Column: Phenomenex Zebron ZB-5MS or Agilent DB-5ms (30m × 0.25mm × 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

100°C (Hold 1 min).

-

Ramp 20°C/min to 200°C.

-

Ramp 4°C/min to 300°C (Hold 5 min).

-

-

Elution Order: On 5% phenyl phases, PCB 191 typically elutes before PCB 193 due to the steric bulk of the 2,6-substitution reducing effective interaction with the stationary phase.[1]

Mass Spectrometry (EI Mode)

-

Molecular Ion Cluster (M+): The primary identification marker is the isotopic cluster at m/z 392, 394, 396 .[1]

-

Fragmentation:

-

[M - Cl]⁺: m/z 357/359 (Loss of one chlorine).

-

[M - 2Cl]⁺: m/z 322 (Loss of two chlorines).

-

-

Quantification Ion: m/z 394 (Most abundant isotope for Cl₇).

Toxicology & Biological Mechanisms[1]

The structural configuration of PCB 191 dictates its biological pathway. Unlike planar PCBs that activate the Ah Receptor (AhR), PCB 191 acts primarily through the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) .

Mechanism of Action[6]

-

AhR Inactivity: The 2,6-di-ortho twist prevents intercalation into the AhR ligand-binding pocket. Thus, PCB 191 does not significantly induce CYP1A1 (EROD activity).[1]

-

CYP Induction (Phenobarbital-Type): PCB 191 induces CYP2B and CYP3A enzymes. This mimics the activity of Phenobarbital rather than Dioxin.

-

Metabolism:

-

Metabolism is slow due to the high degree of chlorination.

-

Oxidation occurs primarily at the meta-para positions on the less substituted ring (though both are heavily substituted).

-

The 3,4,5-substituted ring (Ring B) has no adjacent unsubstituted carbons, making arene oxide formation difficult.[1]

-

The 2,3,4,6-substituted ring (Ring A) has a lone hydrogen at position 5, flanked by chlorines, making it sterically inaccessible.[1]

-

Result: PCB 191 is highly persistent (Bioaccumulative).

-

Toxicological Pathway Diagram[1]

Figure 2: Structure-Activity Relationship (SAR) showing the divergence of PCB 191 from the dioxin-like pathway due to steric hindrance.

References

-

PubChem. (n.d.). 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB 191) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Van den Berg, M., et al. (2006).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. (Establishes the lack of TEF for di-ortho PCBs). Retrieved from [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001).[1] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere. (Protocol basis for synthesis). Retrieved from [Link]

A Technical Guide to the Toxicological Profile of 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB-189)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,3',4,4',5',6-Heptachlorobiphenyl, designated as PCB-189, is a prominent congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants with significant environmental and human health implications.[1][2] Due to its specific chlorine substitution pattern, including a single chlorine atom in an ortho position, PCB-189 can assume a partially planar molecular configuration. This structural characteristic allows it to be classified as a "dioxin-like" compound (DL-PCB), exerting its toxicity primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3] This guide provides a comprehensive overview of the toxicological profile of PCB-189, detailing its physicochemical properties, toxicokinetics, the molecular mechanism of its AhR-mediated toxicity, and the established experimental methodologies used for its assessment. The narrative emphasizes the causal links between molecular structure, receptor activation, and downstream toxicological endpoints to provide field-proven insights for professionals in toxicology and related disciplines.

Introduction and Physicochemical Profile

Overview of Polychlorinated Biphenyls (PCBs)

PCBs are a family of 209 distinct chemical congeners, characterized by a biphenyl structure with one to ten chlorine atoms.[2][4] Their chemical stability, thermal resistance, and dielectric properties led to their widespread industrial use in transformers, capacitors, and other applications before being banned in most countries due to their environmental persistence and adverse health effects.[1][5] The toxicity of a PCB mixture is ultimately determined by the toxicities of its individual congeners and their interactions.[6]

Introduction to PCB-189: A Dioxin-Like, Mono-Ortho Congener

PCB-189 is a heptachlorinated biphenyl.[7] Unlike non-dioxin-like PCBs which have multiple ortho-chlorine substitutions that force the two phenyl rings into a non-planar configuration, PCB-189 has only one ortho-chlorine.[8][9] This allows for a degree of rotational flexibility, enabling it to adopt a sufficiently planar conformation to bind and activate the aryl hydrocarbon receptor (AhR), the key initiating step in the toxicity of dioxins and dioxin-like compounds.[3][10] Consequently, it is one of the 12 PCB congeners assigned a Toxic Equivalency Factor (TEF) by the World Health Organization (WHO) for risk assessment purposes.[2][11]

Physicochemical Properties of PCB-189

The properties of PCB-189 dictate its environmental fate and biological behavior. Its high degree of chlorination results in low water solubility and high lipophilicity, leading to its persistence in the environment and bioaccumulation in the fatty tissues of organisms, including humans.[4][5][8]

| Property | Value | Source |

| IUPAC Name | 1,2,3,5-tetrachloro-4-(2,3,4,5-tetrachlorophenyl)benzene | [7] |

| CAS Number | 39635-31-9 | [7] |

| Molecular Formula | C₁₂H₃Cl₇ | [7] |

| Molecular Weight | 395.32 g/mol | [12] |

| Physical State | Colorless, odorless crystals (pure form) | [4] |

| Water Solubility | Very low | [8] |

| Log Kₒw (Octanol-Water Partition Coeff.) | High (indicative of lipophilicity) | [8] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Routes of Absorption

Humans and wildlife can absorb PCB-189 through multiple routes of exposure.[7][13] The primary route for the general population is the oral ingestion of contaminated foods, particularly fish, meat, and dairy products, where the lipophilic congener accumulates up the food chain.[1][14] Inhalation of contaminated air and dermal contact are significant routes in occupational settings or near hazardous waste sites.[6][7]

Distribution and Bioaccumulation

Following absorption, PCB-189 is transported in the blood, often bound to lipoproteins and albumin.[5] Due to its high lipophilicity, it is efficiently partitioned from the blood and distributed to and stored in lipid-rich tissues.[5] The primary storage depots are adipose tissue, liver, and skin.[5] This extensive sequestration in fat is a key reason for its long biological half-life, which can span years in humans.[14][15] PCB-189 also accumulates in milk fat, representing a significant route of exposure for nursing infants.[14]

Metabolic Pathways

The metabolism of PCBs is a slow process catalyzed primarily by the cytochrome P450 (CYP) monooxygenase system in the liver.[5][16] Metabolism is a critical step that can lead to either detoxification or, in some cases, metabolic activation to more toxic intermediates. The process typically involves hydroxylation to form more polar hydroxylated metabolites (OH-PCBs).[1] This reaction may proceed through a highly reactive arene oxide intermediate, an electrophilic species capable of binding covalently to cellular macromolecules like DNA and proteins, which is a potential mechanism for genotoxicity and carcinogenicity.[1][16][17] These OH-PCBs can be further metabolized, for example, by conjugation with glucuronic acid or sulfate to facilitate excretion.[5]

Excretion

The excretion of highly chlorinated PCBs like PCB-189 is very slow. The parent compound is poorly eliminated.[14] Metabolic conversion to more water-soluble metabolites is a prerequisite for significant excretion, which occurs primarily via the feces (biliary excretion) and to a lesser extent in the urine.[14]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The Central Role of the AhR

The vast majority of toxic effects associated with PCB-189 and other DL-compounds are mediated through their high-affinity binding to and subsequent activation of the Aryl Hydrocarbon Receptor (AhR).[7][18] The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90).[19][20]

Mechanistic Pathway of AhR Activation

The activation of the AhR signaling cascade by PCB-189 follows a well-defined sequence of molecular events:

-

Ligand Binding: As a lipophilic molecule, PCB-189 diffuses across the cell membrane into the cytoplasm and binds to the ligand-binding pocket of the AhR.[18]

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization signal. This causes the entire complex to translocate into the nucleus.[19][20]

-

Dimerization with ARNT: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with another protein, the AhR Nuclear Translocator (ARNT).[19]

-

DNA Binding and Gene Transcription: The newly formed AhR-ARNT heterodimer is a potent transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[20]

-

Induction of Gene Expression: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450s (CYP1A1, CYP1A2, CYP1B1).[7][10]

Diagram: AhR Signaling Pathway

The following diagram illustrates the molecular cascade initiated by PCB-189 binding to the AhR.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB-189.

Downstream Toxicological Endpoints

The persistent and inappropriate activation of the AhR pathway disrupts cellular homeostasis and leads to a wide array of toxic effects, including:

-

Endocrine Disruption: The AhR pathway interacts with steroid hormone signaling, including estrogen receptor pathways, potentially leading to reproductive and developmental problems.[15]

-

Immunotoxicity: AhR activation can suppress the immune system, leading to increased susceptibility to disease.[16]

-

Carcinogenicity: Chronic cell proliferation, oxidative stress from induced CYP activity, and promotion of initiated cells contribute to the development of cancers, particularly of the liver.[14][21]

-

Dermal Toxicity: A hallmark of high-level exposure to dioxin-like compounds is chloracne, a severe and persistent skin condition.[7][20]

-

Developmental and Neurotoxicity: Exposure during critical developmental windows can lead to neurobehavioral deficits and other developmental abnormalities.[14][18]

Quantitative Toxicology and Risk Assessment

The Toxic Equivalency (TEQ) Concept

To assess the risk posed by complex mixtures of dioxin-like compounds, the Toxic Equivalency (TEQ) concept is used.[22][23] This approach relates the toxicity of individual congeners to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a Toxic Equivalency Factor (TEF) of 1.[22] Less potent congeners are assigned TEF values less than 1. The total dioxin-like toxicity of a mixture is calculated by multiplying the concentration of each congener by its TEF and summing the results.

Toxic Equivalency Factor (TEF) for PCB-189

PCB-189 is considered a moderately potent DL-PCB. The WHO has assigned TEFs for mammals, fish, and birds based on a comprehensive review of the toxicological database.

| Compound | WHO 2005 TEF (Mammals) | WHO 1998 TEF (Mammals) |

| 2,3,7,8-TCDD (Reference) | 1 | 1 |

| PCB-189 | 0.00003 | 0.0001 |

| PCB-126 (Most potent PCB) | 0.1 | 0.1 |

| PCB-77 | 0.0001 | 0.0001 |

Source: Data derived from Van den Berg et al. (2006) and Van den Berg et al. (1998).[18] The causality behind these values lies in the binding affinity of the congener for the AhR and its ability to elicit downstream responses.[19] The lower TEF of PCB-189 compared to TCDD or PCB-126 reflects its lower binding affinity and potency in activating the AhR pathway.

Carcinogenicity Classification

Based on sufficient evidence of carcinogenicity in animals and supporting mechanistic data, PCBs as a class are classified as probable human carcinogens.

-

International Agency for Research on Cancer (IARC): Group 1, Carcinogenic to humans.

-

U.S. Environmental Protection Agency (EPA): Group B2, Probable human carcinogen.[21]

-

U.S. Department of Health and Human Services (DHHS): Reasonably anticipated to be human carcinogens.[14]

Experimental Methodologies for Toxicological Assessment

In Vitro Assessment of AhR Activation: The CALUX® Bioassay

The Chemically Activated LUciferase gene eXpression (CALUX) bioassay is a widely used and validated in vitro method for screening and quantifying the total dioxin-like activity in a sample.[23][24]

The assay utilizes a genetically modified cell line (e.g., mouse hepatoma, H1L6.1c3) that contains a luciferase reporter gene under the transcriptional control of AhR-responsive XREs.[24] When cells are exposed to an AhR agonist like PCB-189, the AhR is activated, binds to the XREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferin substrate is directly proportional to the AhR-activating potency of the sample.[24] This provides a biologically relevant measure of toxicity.

-

Cell Culture and Seeding: H1L6.1c3 cells are cultured under standard conditions (37°C, 5% CO₂) and seeded into 96-well microplates. They are grown until they form a confluent monolayer.

-

Dosing and Exposure: A serial dilution of the test compound (PCB-189) and a reference standard (TCDD) are prepared. The culture medium is removed from the cells and replaced with medium containing the various concentrations of the test compounds, positive controls (TCDD), and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a set period (typically 16-24 hours) to allow for AhR activation and expression of the luciferase enzyme.[24]

-

Cell Lysis: The dosing medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is then added to each well to break open the cells and release the intracellular contents, including the newly synthesized luciferase.

-

Luminometry: The plates are placed in a luminometer. A luciferin-containing reagent is automatically injected into each well, and the resulting light emission (luminescence) is measured as Relative Light Units (RLUs).

-

Data Analysis: A dose-response curve is generated for the TCDD standard. The RLUs produced by PCB-189 are compared to the TCDD curve to determine its relative potency (REP).[23] The results are expressed as TCDD Toxic Equivalents (TEQs).

Caption: A typical experimental workflow for the CALUX® bioassay.

In Vivo Assessment: Rodent Toxicity Studies

To understand the systemic effects of PCB-189, in vivo studies, typically in rodents, are essential. A 28-day or 90-day repeat-dose oral toxicity study is a standard design.[25]

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: The test compound is administered, usually daily by oral gavage, at several dose levels, alongside a vehicle control group. A loading dose/maintenance dose regimen may be used to achieve target body burdens.[25]

-

Duration: 28 or 90 days are common subchronic study durations. Carcinogenicity studies may last up to 2 years.

-

Self-Validation: The inclusion of a vehicle control group is critical for establishing a baseline. A positive control group (e.g., dosed with TCDD) can also be included to validate the responsiveness of the animal model.

-

General Health: Daily monitoring for clinical signs of toxicity.

-

Body and Organ Weights: Weekly body weight measurements. At necropsy, key organs (liver, thymus, spleen, reproductive organs) are weighed.[26]

-

Clinical Pathology: Blood samples are analyzed for hematology and clinical chemistry parameters (e.g., liver enzymes like ALT, AST).

-

Histopathology: Tissues from all major organs are preserved, sectioned, and examined microscopically for pathological changes. The liver and thymus are key target organs for dioxin-like toxicity.[16]

-

Biomarkers of Exposure: Measurement of CYP1A1 induction (e.g., via EROD activity assay) in liver microsomes serves as a direct biomarker of AhR activation.

Conclusion and Future Directions

The toxicological profile of 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB-189) is unequivocally defined by its dioxin-like activity. Its ability to activate the aryl hydrocarbon receptor initiates a cascade of transcriptional changes that disrupt cellular function, leading to a spectrum of adverse health outcomes. Its environmental persistence and lipophilicity ensure its bioaccumulation, posing a long-term risk to both wildlife and human health. Understanding its mechanism of action is paramount for accurate risk assessment of environmental mixtures and for developing strategies to mitigate exposure. Future research should continue to explore the complex interactions of PCB-189 with other environmental contaminants and the subtle, low-dose effects on sensitive populations.

References

-

PubChem. (n.d.). Pcb 189. National Center for Biotechnology Information. Retrieved from [Link]

-

Trnovec, T., Jusko, T. A., Šovčíková, E., et al. (2013). Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes. Environmental Health Perspectives, 121(6), 641-646. Retrieved from [Link]

-

PubChem. (n.d.). Polychlorinated Biphenyls. National Center for Biotechnology Information. Retrieved from [Link]

-

Nostrand, J. H., et al. (2014). Toxicological profile of ultrapure 2,2',3,4,4',5,5'-heptachlorbiphenyl (PCB 180) in adult rats. PLoS ONE, 9(8), e104639. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3',4,4',5,6-Heptachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. Retrieved from [Link]

-

Chirollo, C., et al. (2020). Toxic equivalency – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Moccia, R. D., et al. (2008). Modeling and Assaying Dioxin-Like Biological Effects for both Dioxin-Like and Certain Non-Dioxin–Like Compounds. Toxicological Sciences, 103(1), 1-13. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2008). Experimental design considerations for verifying the performance of screening technologies for dioxin and dioxin-like compounds in soils and sediments. EPA/600/R-07/116. Retrieved from [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Retrieved from [Link]

-

Fujimoto, N., et al. (2021). The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain. International Journal of Molecular Sciences, 22(19), 10313. Retrieved from [Link]

-

Safe, S., et al. (1985). PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives, 60, 47-56. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 4435: Screening For Dioxin-Like Chemical Activity In Soils And Sediments Using The Calux Bioassay And TEQ Determination. Retrieved from [Link]

-

Al-Alawi, A., & Al-Busaidi, M. (2015). Methods for Determination of Dioxins and Dioxin-like Compounds – A Brief Review of Recent Advances. ResearchGate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Chapter 4: Chemical and Physical Information - Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Okino, S. T., & Whitlock, J. P. Jr. (2011). Aryl hydrocarbon receptor ligands of widely different toxic equivalency factors induce similar histone marks in target gene. Toxicological Sciences, 122(2), 299-307. Retrieved from [Link]

-

La Rocca, C., et al. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 18(13), 6930. Retrieved from [Link]

-

World Health Organization. (2016). Non-dioxin-like polychlorinated biphenyls. INCHEM. Retrieved from [Link]

-

van Ede, K. I., et al. (2007). Determination of in vitro relative potency (REP) values for mono-ortho polychlorinated biphenyls after purification with active charcoal. Toxicology in Vitro, 21(6), 1126-1135. Retrieved from [Link]

-

Ziv-Gal, A., et al. (2015). The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats. Reproductive Toxicology, 56, 1-9. Retrieved from [Link]

- Erickson, M. D. (2001). PCB Properties, Uses, Occurrence, and Regulatory History. In PCBs: Recent Advances in Environmental Toxicology and Health Effects. University Press of Kentucky.

-

University of Luxembourg. (2011). Aryl hydrocarbon receptor ligands of widely different toxic equivalency factors induce similar histone marks in target gene chromatin. ORBilu. Retrieved from [Link]

-

Furue, M., & Uchi, H. (2021). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. International Journal of Molecular Sciences, 22(2), 701. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Dioxin Databases, Methods and Tools. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Public Health Statement for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (n.d.). PCB-189 (Compound). Exposome-Explorer. Retrieved from [Link]

-

Carl ROTH. (n.d.). PCB 189. Retrieved from [Link]

-

Srinivasan, A., et al. (2001). POLYCHLORINATED BIPHENYLS (PCBS) AS INITIATING AGENTS IN HEPATOCELLULAR CARCINOMA. Cancer Letters, 162(2), 137-144. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyls (PCBs) (CASRN 1336-36-3). Integrated Risk Information System (IRIS). Retrieved from [Link]

-

Hamers, T., et al. (2011). In vitro toxicity profiling of ultrapure non-dioxin-like polychlorinated biphenyl congeners and their relative toxic contribution to PCB mixtures in humans. Toxicological Sciences, 121(1), 88-100. Retrieved from [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2009). Technical Support Document for Describing Available Cancer Potency Factors. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2011). Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?. Environmental Medicine. Retrieved from [Link]

-

Sovadinova, I., et al. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Environment International, 114, 233-243. Retrieved from [Link]

-

L-A. K. et al. (2002). Evaluating toxic endpoints of exposure to a commercial PCB mixture: an in vivo laboratory study. ResearchGate. Retrieved from [Link]

-

Sovadinova, I., et al. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Environmental Pollution, 236, 934-945. Retrieved from [Link]

-

Park, H. Y., et al. (2017). Factors affecting the polychlorinated biphenyl signatures in serum of adults living in a highly polluted area in eastern Slovakia. Environmental Research, 159, 168-177. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Rodrigues, R. M., et al. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Applied In Vitro Toxicology, 7(2), 53-73. Retrieved from [Link]

-

Chang, X., et al. (2018). Bridging the Data Gap From in vitro Toxicity Testing to Chemical Safety Assessment Through Computational Modeling. Frontiers in Pharmacology, 9, 995. Retrieved from [Link]

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of in vitro relative potency (REP) values for mono-ortho polychlorinated biphenyls after purification with active charcoal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 5. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pcb 189 | C12H3Cl7 | CID 38306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. inchem.org [inchem.org]

- 10. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accustandard.com [accustandard.com]

- 13. 2,3,3',4,4',5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 38857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 17. POLYCHLORINATED BIPHENYLS (PCBS) AS INITIATING AGENTS IN HEPATOCELLULAR CARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Polychlorinated Biphenyls (PCBs) | CASRN 1336-36-3 | DTXSID5024267 | IRIS | US EPA, ORD [iris.epa.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. academic.oup.com [academic.oup.com]

- 24. epa.gov [epa.gov]

- 25. Toxicological profile of ultrapure 2,2',3,4,4',5,5'-heptachlorbiphenyl (PCB 180) in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Bioaccumulation potential of PCB 191 in aquatic ecosystems

An In-Depth Technical Guide to the Bioaccumulation Potential of Polychlorinated Biphenyl (PCB) 191 in Aquatic Ecosystems

Foreword for the Senior Scientist

This document provides a comprehensive technical examination of the bioaccumulation potential of Polychlorinated Biphenyl (PCB) 191 (2,3,3',4,4',5',6-Heptachlorobiphenyl). As persistent organic pollutants (POPs), PCBs represent a significant, long-term challenge to environmental health. Their tendency to accumulate in living organisms can lead to toxic concentrations at higher trophic levels, impacting wildlife and human health.[1][2] This guide moves beyond a superficial overview to detail the core mechanisms, quantitative metrics, and state-of-the-art experimental protocols relevant to assessing the environmental fate of this specific, highly chlorinated congener. The content is structured to provide not only procedural steps but also the scientific rationale underpinning each methodological choice, ensuring a self-validating and robust approach to research in this critical area.

Part 1: Physicochemical Profile and Environmental Persistence of PCB 191

PCB 191 is one of 209 distinct chemical compounds, or congeners, of polychlorinated biphenyls.[1] Its structure, featuring seven chlorine atoms, places it in the heptachlorobiphenyl homolog group. This high degree of chlorination is the primary determinant of its physical, chemical, and toxicological properties.

Highly chlorinated PCBs are characterized by their extreme stability and resistance to environmental degradation, be it chemical, thermal, or biological.[1] This persistence is a prerequisite for long-term bioaccumulation. The most critical physicochemical property governing the bioaccumulation potential of a non-ionic organic chemical like PCB 191 is its hydrophobicity, quantified by the octanol-water partition coefficient (Kow).[3][4] Due to its lipophilic (fat-loving) nature, PCB 191 preferentially partitions from the aqueous environment into the lipid-rich tissues of aquatic organisms.[2][5]

| Property | Value / Description | Significance for Bioaccumulation | Source |

| IUPAC Name | 1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenyl)benzene | N/A | N/A |

| Molecular Formula | C₁₂H₃Cl₇ | N/A | N/A |

| Homolog Group | Heptachlorobiphenyl | High chlorination correlates with high persistence and lipophilicity. | [6] |

| Log Kow | 7.36 (Average for Heptachlorobiphenyls) | A high Log Kow (>5) indicates a strong tendency to partition into lipids, driving bioconcentration and bioaccumulation. | [6] |

| Water Solubility | Very Low | Low water solubility limits removal from the water column and enhances partitioning into organic matter and biota. | [1] |

| Metabolic Resistance | High | The specific chlorine substitution pattern makes it resistant to metabolic breakdown, leading to longer retention times in tissues. | [1] |

Part 2: Core Mechanisms of Accumulation in Aquatic Food Webs

The accumulation of PCB 191 in an organism is the net result of uptake, distribution, metabolism, and elimination. For a persistent, hydrophobic compound, uptake far outpaces elimination, leading to a net increase in tissue concentration over time. In aquatic systems, this occurs via three interconnected processes: bioconcentration, bioaccumulation, and biomagnification.

-

Bioconcentration describes the direct uptake of a chemical from the surrounding water, primarily across respiratory surfaces like gills or through the skin.[7] This process is most relevant for less hydrophobic compounds and organisms at the lowest trophic levels. The efficiency of this process is measured by the Bioconcentration Factor (BCF).[7][8]

-

Bioaccumulation is a broader term that encompasses all routes of chemical uptake, including bioconcentration as well as ingestion of contaminated food, sediment, and suspended particles.[7][9] The Bioaccumulation Factor (BAF) is used to quantify this overall accumulation.[10]

-

Biomagnification refers to the process where the concentration of a contaminant increases at successively higher levels in a food web.[1][5] This occurs because PCBs like 191 are efficiently absorbed from the diet and are not easily metabolized or excreted, leading to their transfer and progressive concentration from prey to predator.[1] For highly hydrophobic compounds (Log Kow > 6.0), dietary uptake is the dominant exposure pathway for fish and other higher-level consumers.[11][12] This process is quantified by the Biomagnification Factor (BMF) or, across an entire food web, the Trophic Magnification Factor (TMF).[1][9]

The high Log Kow of PCB 191 dictates that its primary route of entry and accumulation in the aquatic food web, particularly for fish, birds, and mammals, is through biomagnification.

Part 5: Metabolic Fate and Toxicological Implications of PCB 191

While highly chlorinated PCBs are resistant to metabolism, they are not entirely inert. Biotransformation, primarily in the liver, is a critical process that can alter the toxicity and fate of the parent compound. [13][14] The primary metabolic pathway is oxidation, catalyzed by cytochrome P450 (CYP) monooxygenase enzymes. [15][16]This reaction introduces a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs). [6][16]These phenolic metabolites can have their own distinct toxicological profiles. Some OH-PCBs are known endocrine disruptors, capable of interfering with thyroid hormone transport by binding to the transport protein transthyretin (TTR).

The OH-PCBs can undergo further Phase II metabolism, such as sulfation or glucuronidation, which increases their water solubility and facilitates excretion. [15][17]However, the initial oxidation can also lead to the formation of highly reactive intermediates, such as arene oxides or quinones. [16][18]These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cellular damage. [18]

Conclusion

References

-

Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD. [Link]

-

OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. Situ Biosciences. [Link]

-

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Ibacon. [Link]

-

Walters, D. M., et al. (2011). Trophic magnification of PCBs and its relationship to the octanol-water partition coefficient. Environmental Science & Technology. [Link]

-

Methods for Measuring the Toxicity and Bioaccumulation of Sediment-Associated Contaminants With Freshwater Invertebrates-Second Edition. Federal Register. [Link]

-

Ashley, J. T., & Baker, J. E. (2002). Bioaccumulation of PCBs in aquatic biota from a tidal freshwater marsh ecosystem. Archives of Environmental Contamination and Toxicology. [Link]

-

The Impact of PCB Bioaccumulation on Fishing and Aquatic Life in California. California State Water Resources Control Board. [Link]

-

Mazzoni, M., et al. (2020). Trophic Magnification of Legacy (PCB, DDT and Hg) and Emerging Pollutants (PFAS) in the Fish Community of a Small Protected Southern Alpine Lake (Lake Mergozzo, Northern Italy). MDPI. [Link]

-

Bioaccumulation Testing And Interpretation For The Purpose Of Sediment Quality Assessment Status and Needs. U.S. Environmental Protection Agency. [Link]

-

Grimm, F. A., et al. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PMC, NIH. [Link]

-

Bioconcentration: Flow Through Fish Test (OECD 305). Regulations.gov. [Link]

-

Alava, J. J., et al. (2015). Quantifying uncertainty in the trophic magnification factor related to spatial movements of organisms in a food web. PubMed. [Link]

-

General Overview: Fish Tissue and Water Quality Standards. Regulations.gov. [Link]

-

Bioaccumulation in Fish Test. Fera Science Ltd. [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Metabolism and metabolites of polychlorinated biphenyls (PCBs). PMC, NIH. [Link]

-

Gaytán-Mariano, J. A., et al. (2021). Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico. PMC. [Link]

-

Sethi, S., et al. (2018). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. PMC. [Link]

-

Guidance for Assessing Bioaccumulative Chemicals of Concern in Sediment. Oregon.gov. [Link]

-

How Is the Trophic Magnification Factor (TMF) Calculated and What Does Its Value Signify? Technology Networks. [Link]

-

Wu, Q., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples. Environmental Science & Technology. [Link]

-

Bioaccumulation / Biomagnification Effects. U.S. Environmental Protection Agency. [Link]

-

A Guidance Manual to Support the Assessment of Contaminated Sediments in Freshwater Ecosystems. U.S. Environmental Protection Agency. [Link]

-

Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI, NIH. [Link]

-

Reppas-Chrysovitsinos, E., et al. (2022). From Trophic Magnification Factors to Multimedia Activity Ratios: Chemometers as Versatile Tools to Study the Fate of Hydrophobic Organic Compounds in Aquatic Ecosystems. Environmental Science & Technology. [Link]

-

"Lab-Field Bioaccumulation Workshop" Trophic Magnification Factors: Impact of Ecology, Ecosystem and Study Design. Simon Fraser University. [Link]

-

Estimation of fish bioconcentration factor (BCF) from depuration data. GOV.UK. [Link]

-

Shiu, W. Y., & Mackay, D. (1986). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated Biphenyls. Journal of Physical and Chemical Reference Data. [Link]

-

Elliott, J. E., et al. (2021). Trophic magnification of legacy persistent organic pollutants in an urban terrestrial food web. Simon Fraser University. [Link]

-

Bullert, A. J., et al. (2024). Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. PMC. [Link]

-

Wu, Q., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. ACS Publications. [Link]

-

PCB Potential in San Francisco Bay Fish. [Link]

-

ANSES Opinion on the risk associated with the consumption of freshwater fish due to PCB contamination. ANSES. [Link]

-

Polychlorinated Biphenyl Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service. [Link]

-

Desrosiers, M., et al. (2021). Metal Exposure, Bioaccumulation, and Toxicity Assessment in Sediments from the St. Lawrence River Before and After Remediation Using a Resuspension Technique. MDPI. [Link]

-

Ivanciuc, O. (2006). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR). PubMed. [Link]

-

Z-E-D, R., & G-A, D. (2007). Modelling PCB bioaccumulation in a Baltic food web. PubMed. [Link]

-

Practical advice for selecting or determining trophic magnification factors for application under the European Union Water Framework Directive. Oxford Academic. [Link]

-

Safe, S. H. (1984). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls. Find People. [Link]

-

Metabolism of hydroxylated PCBs. ResearchGate. [Link]

-

Caurla, S., et al. (2011). Difference in biomagnification factors of various contaminants (PCB, PBDE, Hg and radionuclid) in the trophic web of the European. Archimer. [Link]

-

Borgå, K., et al. (2012). Trophic magnification factors: considerations of ecology, ecosystems, and study design. PubMed. [Link]

-

PCB Bioaccumulation Factors in Potomac Estuary Fish. Interstate Commission on the Potomac River Basin. [Link]

-

Food Web-Specific Biomagnification of Persistent Organic Pollutants. ResearchGate. [Link]

-

Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. U.S. Environmental Protection Agency. [Link]

-

Gaytán-Mariano, J. A., et al. (2021). Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico. MDPI. [Link]

-

Trophic Magnification Factors: Impact of Ecology, Ecosystem and Study Design. NIST. [Link]

-

PCB-191 (Compound). Exposome-Explorer. [Link]

-

Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI. [Link]

-

Octanol-water partition coefficient, log Kow of the compound. PubChem, NIH. [Link]

Sources

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. semspub.epa.gov [semspub.epa.gov]

- 3. Modelling PCB bioaccumulation in a Baltic food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Trophic magnification of PCBs and its relationship to the octanol-water partition coefficient [pubs.usgs.gov]

- 12. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

Historical uses and sources of 2,3,3',4,4',5',6-Heptachlorobiphenyl contamination

An In-Depth Technical Guide to the Historical Uses and Environmental Sources of 2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB-189)

Abstract

Polychlorinated biphenyls (PCBs) represent a class of 209 synthetic organochlorine compounds that, due to their thermal stability and dielectric properties, saw widespread industrial use throughout the mid-20th century.[1][2] This guide focuses on a specific, highly toxic congener: 2,3,3',4,4',5',6-Heptachlorobiphenyl, also known as PCB-189. As one of the twelve dioxin-like PCBs identified by the World Health Organization, PCB-189 poses significant environmental and toxicological risks due to its ability to bind to the aryl hydrocarbon receptor (AhR).[3][4] This document provides a comprehensive overview of the historical context of PCB-189's introduction into the environment. It traces its origins within commercial PCB mixtures, details the primary industrial applications that served as vectors for its release, and elucidates the key pathways through which it has led to widespread and persistent environmental contamination. Furthermore, this guide outlines the standard analytical methodologies required for its detection in environmental matrices, offering a foundational resource for researchers engaged in environmental monitoring, toxicology, and remediation.

Introduction to Polychlorinated Biphenyls and Congener PCB-189

The Chemistry and Properties of PCBs

Polychlorinated biphenyls (PCBs) are a family of aromatic compounds produced by the chlorination of a biphenyl molecule.[5] The general chemical formula is C₁₂H₁₀-ₓClₓ, where 'x' can range from 1 to 10.[1] This substitution pattern allows for 209 unique molecular structures, known as congeners.[5] The physical properties of PCBs vary with the degree of chlorination; as more chlorine atoms are added, they become less volatile, less soluble in water, and more resistant to degradation.[1][6] Their resistance to acids, bases, and heat made them ideal for a range of industrial applications.[1]

Commercial PCB Mixtures: The Aroclor Legacy

PCBs were not manufactured or sold as individual congeners but as complex technical mixtures.[7] In the United States, the Monsanto Chemical Company was the primary producer, marketing these mixtures under the trade name "Aroclor".[7][8] The naming convention for most Aroclors, such as Aroclor 1254 or Aroclor 1260, indicated the chlorine content by weight; for example, Aroclor 1260 contains 60% chlorine.[1][7] PCB-189, a heptachlorobiphenyl (containing seven chlorine atoms), was a component of these highly chlorinated Aroclor mixtures. The production of PCBs in the United States began in 1929 and was banned by the Toxic Substances Control Act (TSCA) in 1979 due to mounting evidence of their environmental persistence and toxicity.[1][2][8]

Spotlight on PCB-189: A Dioxin-Like Heptachlorobiphenyl